Ethyl 4-(4-(diethylamino)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Description
Ethyl 4-(4-(diethylamino)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C18H25N3O3 and its molecular weight is 331.4g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . This suggests that Ethyl 4-(4-(diethylamino)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate may also interact with various biological targets.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies. Similar compounds have been shown to interact with their targets through various mechanisms, such as inhibiting or activating certain biochemical processes .
Biochemical Pathways
Related compounds have been shown to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The solubility of similar compounds in common polar solvents such as nmp, dmf, dmso has been reported , which could potentially impact the bioavailability of this compound.
Result of Action
Related compounds have been shown to exhibit a broad range of biological activities .
Biological Activity
Ethyl 4-(4-(diethylamino)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that falls within the class of tetrahydropyrimidines. This compound has garnered attention for its diverse biological activities, including potential applications in medicinal chemistry and pharmacology. The structure features a diethylamino group which may enhance its pharmacological properties.
Chemical Structure and Properties
The compound's IUPAC name is This compound , with the following molecular formula: C18H25N3O3. Its molecular weight is approximately 333.41 g/mol . The structural characteristics contribute to its biological activity, particularly due to the presence of the diethylamino group which is known for enhancing solubility and bioavailability.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research has indicated that derivatives of tetrahydropyrimidines exhibit significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains. A study highlighted its potential as an antibacterial agent with a minimum inhibitory concentration (MIC) that suggests efficacy comparable to established antibiotics .
2. Antitumor Activity
Preliminary studies suggest that this compound may possess antitumor properties. In vitro assays demonstrated cytotoxic effects on cancer cell lines, indicating its potential as a chemotherapeutic agent. The mechanism appears to involve the induction of apoptosis in malignant cells .
3. Neuroprotective Effects
The neuroprotective potential of this compound has been explored in models of neurodegeneration. It was found to modulate neurotransmitter systems and exhibit protective effects against oxidative stress-induced neuronal damage .
Case Studies
Several case studies have been conducted to evaluate the biological efficacy of this compound:
Case Study 1: Antibacterial Efficacy
A study assessed the antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibition zones in agar diffusion tests, reinforcing its potential as an antimicrobial agent.
Case Study 2: Cytotoxicity in Cancer Cells
In vitro cytotoxicity assays were performed on human breast cancer cell lines (MCF-7). Results indicated that the compound induced cell death at concentrations as low as 10 µM after 48 hours of exposure.
Data Tables
Properties
IUPAC Name |
ethyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c1-5-21(6-2)14-10-8-13(9-11-14)16-15(17(22)24-7-3)12(4)19-18(23)20-16/h8-11,16H,5-7H2,1-4H3,(H2,19,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXYJUQAFIYLINH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.